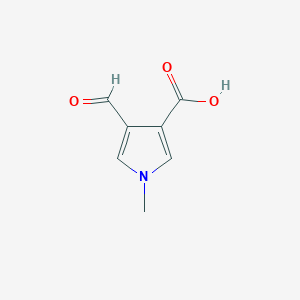
Acide 4-formyl-1-méthyl-1H-pyrrole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at position 4, a methyl group at position 1, and a carboxylic acid group at position 3
Applications De Recherche Scientifique
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid has several applications in scientific research, including:
Safety and Hazards
Orientations Futures
Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine (I2), which proceeds smoothly in good yields and tolerates various functional groups . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis and other catalytic methods, can be adapted for large-scale production. These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 4-carboxy-1-methyl-1H-Pyrrole-3-carboxylic acid.
Reduction: 4-hydroxymethyl-1-methyl-1H-Pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s formyl and carboxylic acid groups may play a role in its reactivity and interactions with biological molecules, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with the formyl group at position 5 instead of 4.
3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of formyl, methyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-formyl-1-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNXVCWTPCKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
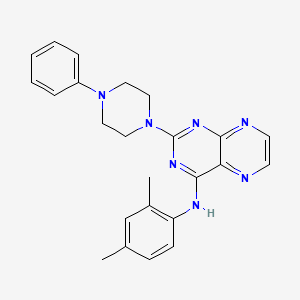

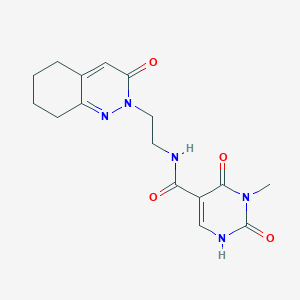

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
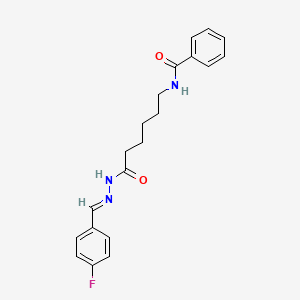

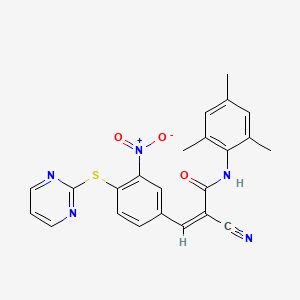
![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)

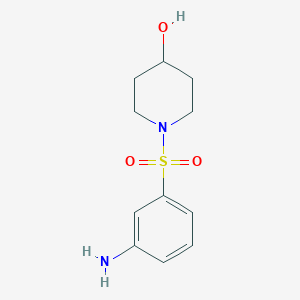

![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)
